molecular formula C12H18N2S B3941738 1-(3-Methylphenyl)-3-(2-methylpropyl)thiourea

1-(3-Methylphenyl)-3-(2-methylpropyl)thiourea

Cat. No.: B3941738
M. Wt: 222.35 g/mol
InChI Key: BSJGGXQIKDSAKI-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-3-(2-methylpropyl)thiourea is an organic compound belonging to the thiourea class Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methylphenyl)-3-(2-methylpropyl)thiourea can be synthesized through several methods. One common approach involves the reaction of 3-methylphenyl isothiocyanate with 2-methylpropylamine under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C. The reaction is usually complete within a few hours, yielding the desired thiourea compound after purification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylphenyl)-3-(2-methylpropyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction temperature: 0°C to 25°C.

    Reduction: Lithium aluminum hydride; reaction temperature: -78°C to 25°C.

    Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reaction temperature: 0°C to 50°C.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Thiourea derivatives with different substituents.

Scientific Research Applications

    Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes have been investigated for their catalytic properties in organic synthesis.

    Biology: In biological research, the compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Preliminary studies suggest that 1-(3-Methylphenyl)-3-(2-methylpropyl)thiourea may possess anti-inflammatory and anticancer properties, warranting further investigation.

    Industry: The compound is used in the synthesis of specialty polymers and materials with unique mechanical and thermal properties.

Mechanism of Action

The mechanism by which 1-(3-Methylphenyl)-3-(2-methylpropyl)thiourea exerts its effects varies depending on the application:

    Enzyme Inhibition: The compound binds to the active site of target enzymes, blocking substrate access and inhibiting enzyme activity. This mechanism is particularly relevant in drug development.

    Catalysis: As a ligand, the compound forms stable complexes with transition metals, facilitating catalytic reactions by stabilizing reaction intermediates and lowering activation energy.

Comparison with Similar Compounds

1-(3-Methylphenyl)-3-(2-methylpropyl)thiourea can be compared to other thiourea derivatives, such as:

    1-Phenyl-3-(2-methylpropyl)thiourea: Similar structure but lacks the methyl group on the phenyl ring, resulting in different chemical reactivity and biological activity.

    1-(3-Methylphenyl)-3-ethylthiourea: Similar structure but with an ethyl group instead of a 2-methylpropyl group, affecting its solubility and interaction with biological targets.

Uniqueness: The presence of both the 3-methylphenyl and 2-methylpropyl groups in this compound imparts unique steric and electronic properties, influencing its reactivity and interactions in various applications.

Properties

IUPAC Name

1-(3-methylphenyl)-3-(2-methylpropyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2S/c1-9(2)8-13-12(15)14-11-6-4-5-10(3)7-11/h4-7,9H,8H2,1-3H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJGGXQIKDSAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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